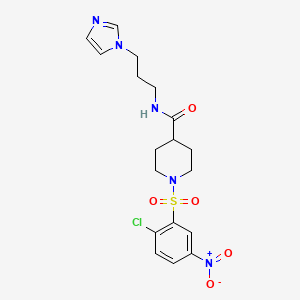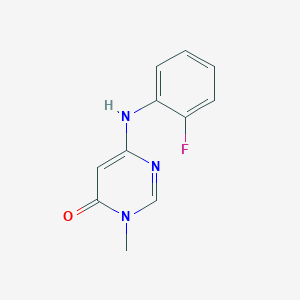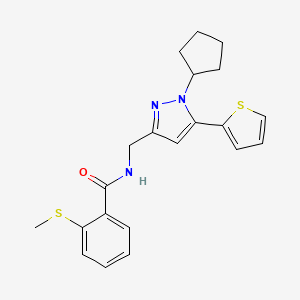![molecular formula C17H22N4O B2432774 (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide CAS No. 2411327-32-5](/img/structure/B2432774.png)
(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. This molecule was first synthesized in the late 1990s and has since been investigated for its potential use in cancer therapy.
Mechanism Of Action
The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor cells. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.
Biochemical And Physiological Effects
(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has been shown to induce the production of cytokines such as TNF-alpha, IFN-gamma, and IL-6. These cytokines are involved in the immune response and play a crucial role in the destruction of tumor cells. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Advantages And Limitations For Lab Experiments
One of the advantages of using (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various animal models. However, one of the limitations of using (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide. One area of research is the development of more efficient synthesis methods to produce (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in larger quantities. Another area of research is the investigation of the potential use of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the development of new delivery methods for (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide could also improve its therapeutic potential.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide involves several steps, including the reaction of 2-phenylimidazole with ethyl chloroacetate to form ethyl 1-(1-phenylimidazol-2-yl)acetate. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form (E)-4-(dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide. The final product is obtained after purification and isolation.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14(19-16(22)10-7-12-20(2)3)17-18-11-13-21(17)15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPAXUEPMCKKA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)


![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)
![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)


![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)

